molecular formula C15H11NO B180093 3-Phenylquinolin-4(1h)-one CAS No. 17052-37-8

3-Phenylquinolin-4(1h)-one

Cat. No.: B180093
CAS No.: 17052-37-8
M. Wt: 221.25 g/mol
InChI Key: RLLYMKQAMJFPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylquinolin-4(1H)-one is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate and a core structure for developing novel bioactive molecules. This compound is part of the broader quinolin-4(1H)-one family, which is recognized for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties . Researchers value this scaffold for its potential in hit-to-lead optimization campaigns, particularly due to the ease of functionalization at multiple positions, allowing for the generation of diverse chemical libraries for biological screening . The structural motif of a 3-aryl-substituted quinolin-4-one has been specifically investigated for its ability to inhibit platelet aggregation, suggesting potential applications in the development of new anti-thrombosis agents . Furthermore, closely related analogues, such as 4-phenylquinolin-2(1H)-one, have been identified through high-throughput screening as highly specific allosteric inhibitors of the Akt kinase, a major target in oncology . The compound's versatility is further demonstrated by its role as a precursor to various fused heterocyclic systems, including isoxazolo- and pyrroloquinazolinones, which are attractive for designing kinase inhibitors and other therapeutic agents . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-12-8-4-5-9-14(12)16-10-13(15)11-6-2-1-3-7-11/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLYMKQAMJFPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937783
Record name 3-Phenylquinolin-4(1H)-one
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17052-37-8
Record name NSC131265
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3 Phenylquinolin 4 1h One

Electrophilic Substitution Reactions

The quinoline (B57606) ring system is generally susceptible to electrophilic substitution. In the case of 3-phenylquinolin-4(1H)-one, the phenyl group at C3 and the fused benzene (B151609) ring are potential sites for such reactions. The reactivity of the quinoline nucleus is similar to that of pyridine (B92270) and benzene. wiley.com

Recent studies have focused on the direct functionalization of the quinolone core. For instance, transition-metal-free C-3 arylation of quinolin-4-ones has been achieved using arylhydrazines as the aryl radical source and air as the oxidant. sci-hub.se This method allows for the introduction of various aryl groups at the C-3 position under mild, room temperature conditions without the need for pre-functionalization or N-protection of the quinolin-4-one. sci-hub.se

Another approach to electrophilic substitution involves the arylation of 4-quinolones using diaryliodonium salts in the presence of a palladium catalyst at elevated temperatures, which can lead to regioselective arylation at the C3, C5, and C8 positions. nih.gov Nitration of quinolin-4-one derivatives has also been reported, employing tert-butyl nitrite (B80452) as the nitrating agent in the presence of TEMPO as an oxidant, which proceeds via a free-radical pathway. researchgate.net

Nucleophilic Substitution Reactions

The 4-position of the quinolin-4(1H)-one ring is a key site for nucleophilic substitution reactions. The keto-enol tautomerism of the 4-oxo group allows for the formation of a 4-hydroxyquinoline (B1666331) intermediate, which can then be converted into various derivatives. For instance, the hydroxyl group can be transformed into a leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride. This intermediate, a 4-chloroquinoline, is highly reactive towards nucleophiles. researchgate.net

This reactivity allows for the introduction of various functional groups at the 4-position. For example, 4-chloroquinolines can be converted into primary 4-aminoquinolines. researchgate.net The 4-position can also be substituted with alkoxy groups, such as a methoxy (B1213986) group. researchgate.net Furthermore, the diethylamino group in related quinolinones can participate in nucleophilic substitution reactions. The synthesis of 4-quinolone thioether and selenoether derivatives has been accomplished via palladium-NHC catalyzed cross-coupling reactions of 3-iodo-2-phenyl-4-quinolones with thiophenols or diphenyl diselenide. thieme-connect.comrsc.org

Oxidation Reactions

The this compound system can undergo oxidation at several positions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of quinoline N-oxides. smolecule.com

More complex oxidative transformations can lead to the cleavage of the heterocyclic ring. For example, the base-catalyzed oxygenation of 3-hydroxy-2-phenylquinolin-4(1H)-one can result in the oxidative cleavage of the heterocyclic ring, producing N-benzoylanthranilic acid and carbon monoxide. researchgate.net This reaction serves as a model for the action of certain dioxygenase enzymes. researchgate.net The use of transition-metal catalysts and TEMPO has been shown to be effective in the synthesis of 2-phenylquinolin-4(1H)-one from 2'-aminochalcones through an oxidative intramolecular Mannich reaction. organic-chemistry.org

Reduction Reactions

The reduction of the this compound core can lead to a variety of products depending on the reducing agent and reaction conditions. The carbonyl group at the 4-position and the double bond in the pyridinone ring are the primary sites for reduction.

General reduction of the quinolone system can yield the corresponding amine derivatives using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com In the case of related 3-aminoquinoline-2,4(1H,3H)-diones, stereoselective reduction with sodium borohydride (NaBH₄) yields cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net The nitro group in nitro-substituted quinolinones can be selectively reduced to an amino group. For instance, 3-nitro-2-phenylquinolin-4(1H)-ones can be reduced to the corresponding 3-amino derivatives using zinc dust in acetic acid. researchgate.netresearchgate.net

Functional Group Interconversions and Derivatization Strategies

The this compound structure is a versatile starting point for the synthesis of more complex molecules through various functional group interconversions and derivatization strategies.

Acylation reactions can be performed on both the nitrogen atom of the quinolone ring and other functional groups that may be present on the scaffold. For example, acetylation of ethyl 3-(2-allylanilino)-3-phenylacrylate with acetic anhydride (B1165640) can yield not only the expected acetylated ester but also polysubstituted quinolines like 3-acetyl-8-allyl-2-phenylquinolin-4-yl acetate (B1210297) as a minor product. nih.gov Acylation can also occur at the 4-position. For instance, reacting the compound with acyl chlorides or anhydrides can form amides. ambeed.com

Halogenation is a key transformation for introducing reactive handles onto the this compound skeleton, particularly at the C3 position. These halogenated derivatives are valuable intermediates for further cross-coupling reactions.

A regioselective C3–H halogenation of 4-quinolones has been developed using hypervalent iodine(III) reagents under mild conditions. nih.gov This method allows for the efficient synthesis of 3-chloro- and 3-bromo-4-quinolones. nih.gov For example, the reaction of 2-phenylquinolin-4(1H)-one with PhI(OAc)₂ and LiCl provides 3-chloro-2-phenylquinolin-4(1H)-one in high yield. nih.gov Similarly, using PhI(OAc)₂ and KBr affords the 3-bromo derivative. nih.gov Other halogenating agents that have been used include N-halosuccinimides (NXS), bromine (Br₂), iodine (I₂), and pyridinium (B92312) tribromide under various conditions. acs.org Electrochemical methods using potassium halides as both the halogenating agent and electrolyte have also been developed for the C3-H halogenation of quinoline-4(1H)-ones. organic-chemistry.org

Table 1: Examples of C3-Halogenation of 2-Arylquinolin-4(1H)-ones nih.govacs.org

Starting Material (Aryl Group)Halogenating AgentProductYield (%)
PhenylPhI(OAc)₂ / LiCl3-Chloro-2-phenylquinolin-4(1H)-one84
p-TolylPhI(OAc)₂ / LiCl3-Chloro-2-(p-tolyl)quinolin-4(1H)-one85
3,5-DimethylphenylPhI(OAc)₂ / LiCl3-Chloro-2-(3,5-dimethylphenyl)quinolin-4(1H)-one89
o-TolylPhI(OAc)₂ / LiCl3-Chloro-2-(o-tolyl)quinolin-4(1H)-one79
4-MethoxyphenylPhI(OAc)₂ / LiCl3-Chloro-2-(4-methoxyphenyl)quinolin-4(1H)-one81
3-BromophenylPhI(OAc)₂ / LiCl2-(3-Bromophenyl)-3-chloroquinolin-4(1H)-one63
PhenylPhI(OAc)₂ / KBr3-Bromo-2-phenylquinolin-4(1H)-one91

Nitration Reactions

The introduction of a nitro group onto the this compound framework is a key transformation for creating derivatives with potential applications in medicinal chemistry. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the specific nitrating agents employed.

A noteworthy method for the C-3 nitration of 4-quinolones involves a transition-metal-free, regioselective approach utilizing tert-butyl nitrite (TBN) as the nitrating agent in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an oxidant. researchgate.net This protocol has demonstrated high yields and broad functional group tolerance, proceeding through a free-radical pathway. researchgate.net The resulting 3-nitro-4-quinolones can be selectively reduced to the corresponding 3-amino-4-quinolones, further expanding their synthetic utility. researchgate.net

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are also employed to introduce a nitro group at the 3-position of the quinolinone core. vulcanchem.com This method is a fundamental step in the synthesis of more complex derivatives. vulcanchem.com

The following table summarizes representative nitration reactions on the quinolin-4(1H)-one scaffold.

ReactantReagentsProductYieldReference
2-Phenylquinolin-4(1H)-onetert-Butyl nitrite, TEMPO3-Nitro-2-phenylquinolin-4(1H)-oneHigh researchgate.net
1-Phenylquinolin-2(1H)-oneHNO₃, H₂SO₄3-Nitro-1-phenylquinolin-2(1H)-oneNot specified vulcanchem.com

Thionation Reactions

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a valuable transformation for modifying the electronic and biological properties of the quinolone nucleus. Tetraphosphorus decasulfide (P₄S₁₀) is a commonly employed reagent for this purpose, often in the presence of a base like pyridine. mdpi.compreprints.org

For instance, the reaction of 2-phenylquinolin-4(1H)-one with P₄S₁₀ in pyridine under reflux conditions using dimethyl sulfone as a solvent affords 2-phenylquinoline-4(1H)-thione in good yield. mdpi.compreprints.org The choice of solvent can be critical; similar thionation reactions have been successfully carried out in acetonitrile. mdpi.compreprints.org

The table below outlines a key thionation reaction of a phenyl-substituted quinolinone.

ReactantReagentsProductYieldReference
2-Phenylquinolin-4(1H)-oneP₄S₁₀, Pyridine, Dimethyl sulfone2-Phenylquinoline-4(1H)-thione77% mdpi.compreprints.org

Esterification Reactions

Esterification of the hydroxyl group in the tautomeric enol form of quinolin-4(1H)-ones is a common strategy to produce derivatives with altered solubility and biological activity profiles. mdpi.compreprints.org This transformation is typically achieved by reacting the quinolone with an acid anhydride or an acyl chloride in the presence of an acid or base catalyst. mdpi.compreprints.org

For example, the esterification of 4-hydroxy-2(1H)-quinolone with acetic anhydride in a basic solution containing triethylamine (B128534) yields 4-acetoxyquinolin-2-one. mdpi.com The reaction can also proceed under acidic conditions with acetic acid. mdpi.com While this example does not feature a C-3 phenyl substituent, the general principle is applicable to the this compound system, which can exist in tautomeric equilibrium with 4-hydroxy-3-phenylquinoline.

A summary of a representative esterification reaction on a related quinolone scaffold is provided below.

ReactantReagentsProductYieldReference
4-Hydroxy-2(1H)-quinoloneAcetic anhydride, Triethylamine4-Acetoxyquinolin-2-oneGood mdpi.com

Ring Opening and Rearrangement Reactions

The quinolone ring system can undergo fascinating ring-opening and rearrangement reactions under specific conditions, leading to the formation of diverse heterocyclic structures. These transformations often involve the cleavage of specific bonds within the quinolone core, followed by intramolecular cyclization or rearrangement.

One such example involves the conversion of 3-amino-2-phenylquinolin-4(1H)-one to 4-phenyl mdpi.commdpi.comoxazolo[4,5-c]quinolines, which can then undergo rearrangement under the influence of a Lewis acid like aluminum chloride to yield dibenzo[b,h] mdpi.compreprints.orgnaphthyridin-7(12H)-ones. researchgate.net

Furthermore, thermolysis of 3-azido-2-phenylquinoline, a derivative accessible from the corresponding amine, leads to a variety of products through rearrangement pathways. beilstein-journals.org Depending on the conditions, products such as 3-cyano-2-phenylindole and indolo[3,2-b]quinoline can be formed, highlighting the complex reactivity of the quinoline scaffold. beilstein-journals.org

The following table presents an example of a rearrangement reaction involving a derivative of this compound.

ReactantConditionsProduct(s)Reference
3-Azido-2-phenylquinolineThermolysis in xylene3-Cyano-2-phenylindole, 3-Amino-2-phenylquinoline, Indolo[3,2-b]quinoline beilstein-journals.org

Chemoselectivity and Reaction Control

Controlling the chemoselectivity in reactions involving the this compound scaffold is crucial for achieving desired synthetic outcomes, especially when multiple reactive sites are present. The choice of catalysts, reagents, and reaction conditions can profoundly influence the reaction pathway.

In the synthesis of this compound itself, the choice of solvent can dictate the product distribution. For instance, in certain reactions, the use of DMF as a solvent can lead to the formation of this compound, where DMF acts as a C1 synthon, while other solvents might favor different products. mdpi.com

Furthermore, in reactions involving substituted 3-phenylquinolin-4(1H)-ones, the nature of the substituents can direct the course of the reaction. For example, in the reaction of N-aryl propynamides, electron-donating or -withdrawing groups on the aniline (B41778) moiety can steer the reaction towards either 3-(methylthio)quinolin-2-ones or spiro researchgate.netpreprints.orgtrienones, demonstrating a remarkable substituent effect on chemoselectivity. acs.org

The use of specific catalysts is also paramount in controlling reaction outcomes. For example, Lewis acid catalysts like yttrium and scandium triflates can promote an unprecedented oxidation of a methylene (B1212753) group to a carbonyl group during imino Diels-Alder reactions of related quinolinone systems, a transformation not observed with non-triflate Lewis acids. clockss.org This highlights the critical role of the catalyst in directing the chemoselectivity of the reaction. clockss.org

The following table provides examples illustrating the control of chemoselectivity in reactions related to the this compound core.

ReactantsConditionsKey OutcomeReference
2-AlkynylanilinesDMF, 110 °CFormation of this compound mdpi.com
N-Aryl propynamidesSOCl₂, DMSO/TolueneSubstituent-dependent formation of quinolin-2-ones or spiro researchgate.netpreprints.orgtrienones acs.org
Isopropenyl pyrimidinones (B12756618) and quinolinonesY(OTf)₃ or Sc(OTf)₃Oxidation of methylene to carbonyl clockss.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 3-phenylquinolin-4(1H)-one, providing detailed information about the chemical environment of each proton and carbon atom. rsc.orgikm.org.mynih.govnih.govwiley.com The tautomeric equilibrium between the -4(1H)-one and 4-hydroxyquinoline (B1666331) forms can influence the observed spectra, with the keto form generally being predominant in common NMR solvents.

The proton NMR spectrum of this compound provides characteristic signals for the protons of both the quinolone core and the phenyl substituent. rsc.orgikm.org.mynih.gov The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).

In a typical ¹H NMR spectrum recorded in DMSO-d₆, the NH proton of the quinolone ring appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm, due to hydrogen bonding and the acidic nature of the proton. rsc.org The protons of the quinoline (B57606) ring system exhibit characteristic splitting patterns. For instance, the proton at the C5 position often appears as a doublet of doublets around 8.10 ppm. rsc.org The protons of the phenyl group at position 3 typically appear as a multiplet in the range of 7.30-7.80 ppm, integrating to five protons. rsc.org The proton at C2 is often observed as a singlet.

A representative ¹H NMR data for a related compound, 2-phenylquinolin-4(1H)-one, in DMSO-d₆ shows a singlet for the NH proton at 11.72 ppm, a doublet of doublets for the H-5 proton at 8.10 ppm, and multiplets for the phenyl and other quinolone protons between 7.34 and 7.83 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Phenylquinolinone Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
2-Phenylquinolin-4(1H)-one rsc.org DMSO-d₆ NH 11.72 s -
H-5 8.10 dd 8.1, 1.1
Phenyl-H 7.55-7.63 m -
H-2 6.34 s -
3-Phenylquinolin-2(1H)-one rsc.org DMSO-d₆ NH 11.97 s -
Aromatic-H 7.73-7.78 m -
Aromatic-H 7.34-7.53 m -
3-Phenylquinolin-2-ol ikm.org.my CDCl₃ OH 12.30 bs -
H-4 8.09 s -

Note: 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 't' triplet, 'm' multiplet, and 'bs' broad singlet. Data is illustrative and may vary based on specific substitution patterns and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon (C-4) is a key diagnostic signal, typically appearing significantly downfield in the range of 170-180 ppm. rsc.orgacs.org The carbons of the phenyl ring and the quinolone core resonate in the aromatic region, generally between 110 and 150 ppm.

For the parent 2-phenylquinolin-4(1H)-one, the C-4 carbon appears at 176.92 ppm in DMSO-d₆. rsc.org The quaternary carbon C-8a is observed around 140.50 ppm, while the C-2 carbon, bearing the phenyl group, is found at approximately 149.98 ppm. rsc.org The carbons of the phenyl substituent show signals in the 127-131 ppm range. rsc.org

Table 2: Representative ¹³C NMR Data for Phenylquinolinone Derivatives

Compound Solvent Carbon Chemical Shift (δ, ppm)
2-Phenylquinolin-4(1H)-one rsc.org DMSO-d₆ C-4 176.92
C-2 149.98
C-8a 140.50
Phenyl-C 127.41-130.44
C-3 107.32
3-Chloro-2-phenylquinolin-4(1H)-one acs.org DMSO-d₆ C-4 171.6
C-2 148.3
C-8a 139.0
Phenyl-C 128.6-130.2

Note: Chemical shifts are illustrative and can be influenced by substituents and solvent.

While ¹H and ¹³C NMR are fundamental, more complex structures and subtle stereochemical details often require advanced NMR techniques. ipb.pt Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. researchgate.net

COSY experiments help identify proton-proton coupling networks, confirming the relationships between adjacent protons in the quinolone and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the complete molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is particularly useful for confirming stereochemistry in more complex derivatives. ipb.pt

Computational methods, such as Density Functional Theory (DFT), are also increasingly used to simulate NMR spectra, which can then be compared with experimental data to validate structural assignments. nih.gov

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a powerful and highly sensitive tool. magritek.comcfplus.cz The fluorine nucleus (¹⁹F) is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying the effects of substitution on the quinolone scaffold.

For example, in a study of 3-chloro-6-fluoro-2-phenylquinolin-4(1H)-one, the fluorine signal was observed as a singlet at -116.8 ppm in DMSO-d₆. nih.gov The large chemical shift range of ¹⁹F NMR minimizes signal overlap, which is a significant advantage in complex molecules. magritek.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the quinolone ring, which appears in the region of 1630-1680 cm⁻¹. ijacskros.comnih.gov The exact position of this band can be influenced by hydrogen bonding and other structural features.

The N-H stretching vibration of the lactam group is also a key feature, usually observed as a broad band in the range of 3000-3400 cm⁻¹ due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. ikm.org.myrsc.org

Table 3: Typical IR Absorption Bands for this compound Derivatives

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch 1630 - 1680 ijacskros.comnih.gov
Amine (N-H) Stretch 3000 - 3400 (broad) ikm.org.my
Aromatic C-H Stretch > 3000 rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgmdpi.com

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is typically observed, confirming the molecular weight of the compound. For instance, the EI mass spectrum of a related quinoline derivative showed a molecular ion peak at m/z 295. rsc.org Electrospray ionization (ESI) is a softer ionization technique often used in HRMS, where the molecule is typically observed as the protonated species [M+H]⁺. acs.orgmdpi.com The calculated mass for the protonated molecular ion of 2-phenylquinolin-4(1H)-one (C₁₅H₁₂NO) is 222.0914, which closely matches the experimentally found value of 222.0917. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the presence of the quinoline core and the phenyl substituent.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Phenylquinolin-4(1H)-one
3-Phenylquinolin-2(1H)-one
3-Phenylquinolin-2-ol
3-Chloro-2-phenylquinolin-4(1H)-one

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C₁₅H₁₁NO, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

In typical HRMS analysis using electrospray ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The theoretically calculated exact mass for this ion is compared against the experimentally measured value. The close correlation between the calculated and found values, usually within a few parts per million (ppm), validates the molecular formula. While direct HRMS data for this compound is not detailed in the provided search results, analysis of its isomer, 2-phenylquinolin-4(1H)-one, illustrates the precision of the technique. rsc.org The calculated mass for its protonated form, C₁₅H₁₂NO⁺, is 222.0914, and the experimentally determined value was 222.0917, confirming its elemental composition with high confidence. rsc.org

Table 1: Illustrative HRMS Data for Phenylquinolinone Isomer Data for 2-phenylquinolin-4(1H)-one

Molecular Formula Ion Calculated m/z Found m/z Source

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing quinolinone derivatives. It allows for the gentle transfer of ions from solution into the gas phase for mass analysis, minimizing fragmentation and typically preserving the molecular ion. frontiersin.org This method is frequently coupled with high-resolution analyzers like Time-of-Flight (TOF) to achieve precise mass measurements. nih.govacs.org

When analyzing quinolinones, ESI typically generates a prominent signal corresponding to the protonated molecule, [M+H]⁺. rsc.orgnih.govacs.org This primary ion allows for the direct determination of the compound's molecular weight. For instance, in the analysis of a related quinolone derivative, ESI-MS analysis showed a distinct M+1 peak at m/z 222.34, confirming the molecular weight of the compound. niscpr.res.in The use of ESI is a standard procedure in the characterization of newly synthesized quinolinones, often reported alongside NMR and other spectroscopic data to provide a comprehensive structural confirmation. rsc.orgniscpr.res.in

X-ray Crystallography and Single Crystal Diffraction Studies

While the specific crystal structure of this compound is not available in the provided results, the analysis of its isomer, 4-phenylquinolin-2(1H)-one, provides significant insight into the crystallographic features expected for this class of compounds. researchgate.net The study of this isomer revealed its crystal system, space group, and unit cell parameters, which are fundamental descriptors of the crystal lattice. researchgate.net Such studies are crucial for understanding the solid-state packing and intermolecular interactions that govern the material's properties. researchgate.net

Table 2: Crystal Data for the Isomer 4-Phenylquinolin-2(1H)-one

Parameter Value Source
Molecular Formula C₁₅H₁₁NO researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net
a (Å) 7.382(2) researchgate.net
b (Å) 21.795(3) researchgate.net
c (Å) 14.066(5) researchgate.net

Determination of Molecular Geometry and Conformation

The data obtained from X-ray crystallography directly elucidates the molecule's geometry and preferred conformation in the solid state. For phenyl-substituted quinolinones, a key structural feature is the spatial relationship between the planar quinolinone core and the appended phenyl ring.

In the structural analysis of the isomer 4-phenylquinolin-2(1H)-one, both the quinoline moiety and the phenyl ring were found to be nearly planar. researchgate.net A significant dihedral angle of 64.65(6)° was measured between the planes of these two ring systems. researchgate.net This twisted conformation is a common feature in related structures, where steric hindrance prevents the two aromatic systems from being coplanar. The crystal structure is further stabilized by intermolecular hydrogen bonds. Specifically, N-H···O interactions link adjacent molecules, forming a stable, hydrogen-bonded network within the crystal lattice. researchgate.net This type of interaction is fundamental to the supramolecular assembly of quinolinone compounds in the solid state. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Phenylquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. malayajournal.orgscirp.org It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. researchgate.net For molecules in the quinolinone class, DFT calculations are foundational for understanding their structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This optimized structure represents the most stable, ground-state conformation of the molecule. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to perform these calculations. nih.govnih.gov

Interactive Table: Comparison of Experimental and DFT-Calculated Geometrical Parameters for an Analogous Phenyl-Substituted Heterocycle

Note: Data is for 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4, a representative compound, as specific data for 3-Phenylquinolin-4(1H)-one is not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Interactive Table: Representative Frontier Molecular Orbital Energies and Energy Gaps for Quinolinone Derivatives

Note: Data from a study on various 3-substituted quinolinone derivatives is used for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. malayajournal.org

For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom (C=O) of the quinolinone ring, making it a prime site for interactions with hydrogen bond donors and electrophiles. The hydrogen atom on the ring nitrogen (N-H) would likely be a region of positive potential. The phenyl ring would present a complex surface with regions of both negative (the π-electron cloud) and positive (the hydrogen atoms) potential. This analysis helps to understand noncovalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. chemrxiv.org

Hirshfeld Surface Analysis and Noncovalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts and their relative strengths. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, such as H···H, C···H, and O···H interactions.

Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

Note: Data is for 1-((1-hexyl-1H-1,2,3-triazol-5-yl)methyl)-3-phenylquinoxalin-2(1H)-one. nih.gov

Quantum Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. hakon-art.com These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). malayajournal.orgnih.gov

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity. nih.gov

Electronegativity (χ) describes the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. nih.gov

These parameters are crucial for comparing the reactivity of a series of related compounds and predicting their behavior in chemical reactions.

Interactive Table: Calculated Global Reactivity Descriptors for Quinolinone Derivatives

Note: Data from a study on various 3-substituted quinolinone derivatives is used for illustrative purposes. nih.gov

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a critical tool in structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates.

Docking studies involving the quinolinone scaffold have been performed against various biological targets implicated in diseases like cancer. For example, derivatives of 4-hydroxy-1-phenyl-2(1H)-quinolone were docked into the active site of the EGFR tyrosine kinase domain, a key cancer target. nih.gov These studies revealed that the compounds could form well-conserved hydrogen bonds with key amino acid residues in the active pocket. nih.gov Another study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives investigated their interactions with the phosphatidylinositol 3-kinase (PI3Kα) binding site. mdpi.com

For this compound, a molecular docking study would involve placing the molecule into the binding site of a specific protein target. The simulation would explore various conformations and orientations of the ligand, scoring them based on binding energy. The results would highlight key intermolecular interactions, such as hydrogen bonds between the quinolinone's C=O and N-H groups and receptor residues, as well as hydrophobic or π-stacking interactions involving the phenyl and quinolinone rings. Such studies are invaluable for rationalizing observed biological activity and guiding the design of more potent analogs.

Binding Affinity Predictions

Predicting the binding affinity between a ligand and its target receptor is a cornerstone of computational drug discovery. For quinolinone derivatives, molecular dynamics (MD) simulations and other computational methods are employed to estimate how strongly a compound will interact with a biological target, such as an enzyme or receptor. These predictions are crucial for identifying promising drug candidates.

Computational studies on related quinazolinone scaffolds have utilized in silico methods to predict their affinity for bacterial enzymes like DNA gyrase. By analyzing the docking interactions, researchers can score and rank compounds based on their predicted binding energies, providing a rationale for their observed biological activity. This approach allows for the screening of virtual libraries of compounds to identify those with the highest potential for strong and specific binding.

Identification of Active Sites and Binding Modes

Computational docking studies are instrumental in elucidating how molecules like this compound and its analogs fit into the active sites of biological targets. These simulations predict the preferred orientation of the ligand within the binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For instance, in studies involving quinazolinone derivatives, docking analyses have revealed that these compounds can occupy different domains of an enzyme's binding pocket. researchgate.net By visualizing these binding modes, researchers can understand the structural basis for a compound's activity and identify which parts of the molecule are critical for interaction with specific amino acid residues in the active site. This information is vital for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By analyzing how variations in molecular structure affect activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

For quinoline (B57606) and quinazolinone derivatives, SAR studies have highlighted the importance of specific substituents on the heterocyclic ring system. nih.govresearchgate.net For example, studies on related quinolin-2(1H)-one scaffolds have shown that the presence and position of halogen substituents or other functional groups on the phenyl ring can significantly influence their biological efficacy. nih.gov Computational models can quantify these effects, helping to guide the synthesis of analogs with improved activity. nih.govnih.gov These models often use molecular descriptors that encode steric, electronic, and hydrophobic properties to build a predictive model.

Compound Class Key SAR Findings from Computational Modeling Reference
Quinazolinone DerivativesSubstitutions at positions 2, 6, and 8 of the quinazolinone core are crucial for activity. researchgate.net
N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-aminesSAR studies led to the discovery of potent apoptosis inducers. nih.gov
4-hydroxyquinolin-2(1H)-onesFavorable substitution patterns on the scaffold were identified for antitubercular activity. nih.gov

Spectroscopic Property Predictions (e.g., Simulated NMR Spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their structural characterization. semanticscholar.org Density Functional Theory (DFT) calculations are commonly used to simulate Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). nih.govnih.govnrel.govnmrdb.org

For derivatives of phenyl-substituted quinolines, theoretical chemical shifts have been calculated using various basis sets, such as B3LYP/6-311G(d,p). nih.gov These simulated spectra are then compared with experimental data to confirm the molecular structure. nih.gov Discrepancies between predicted and experimental shifts can often be explained by solvent effects or specific conformational features of the molecule. nih.gov This combined experimental and computational approach provides a high degree of confidence in structural assignments.

Computational Method Basis Set Application Reference
GIAO (Gauge-Including Atomic Orbital)B3LYP/6-11++GCalculation of ¹H and ¹³C NMR chemical shifts. nih.gov
DFTB3LYP/6-311G(d,p)Calculation of ¹H and ¹³C NMR chemical shifts in the gas phase. nih.gov
DFTCAM-B3LYP/6-311G(d,p)Calculation of ¹H and ¹³C NMR chemical shifts in the gas phase. nih.gov
DFTM06-2X/6-311G(d,p)Calculation of ¹H and ¹³C NMR chemical shifts in the gas phase. nih.gov

Thermodynamic Properties Studies

Theoretical calculations can also be used to determine the thermodynamic properties of molecules, such as their stability, heat capacity, and entropy. These properties are calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations.

For quinoline derivatives, DFT calculations have been employed to compute thermodynamic parameters at different temperatures. nih.gov These studies provide insights into the molecule's behavior under varying thermal conditions and can help in understanding its stability and reactivity. The results of these calculations are valuable for predicting the feasibility of chemical reactions and for understanding the molecule's physical properties. nih.gov

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). researchgate.net

Theoretical studies on quinoline derivatives have shown that these compounds can exhibit significant NLO properties. nih.govnih.gov The calculations reveal how the molecular structure, including the presence of electron-donating and electron-accepting groups, influences the hyperpolarizability. researchgate.net These computational predictions are crucial for designing novel organic materials with enhanced NLO responses. rsc.org

NLO Property Description Significance
Dipole Moment (μ)A measure of the separation of positive and negative electrical charges within a molecule.Influences intermolecular interactions and solubility.
Polarizability (α)The ability of the electron cloud of a molecule to be distorted by an external electric field.Contributes to the linear optical response.
First-Order Hyperpolarizability (β₀)A measure of the second-order NLO response of a molecule.Determines the efficiency of second-harmonic generation and other NLO phenomena.

Photophysical Properties and Fluorescence Studies

The photophysical properties of molecules, such as their absorption and emission of light, can be investigated using computational methods. Time-dependent DFT (TD-DFT) is a common approach to simulate electronic absorption spectra (UV-Vis) and to study the nature of electronic transitions.

For heterocyclic systems related to quinolines, computational studies have been used to understand their fluorescence properties. mdpi.com These calculations can predict the wavelengths of maximum absorption and emission, as well as the oscillator strengths of electronic transitions, which relate to the intensity of absorption. nih.gov Such studies are important for the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs).

Biological Activities and Mechanistic Studies of 3 Phenylquinolin 4 1h One Derivatives

General Biological Significance of Quinolinone Derivatives

Quinolinone derivatives, a significant class of nitrogen-containing heterocyclic compounds, have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological activities. mdpi.comresearchgate.netnih.govbenthamscience.com These compounds, both from natural sources and synthetic origins, form the core structure of many therapeutic agents. mdpi.commdpi.com The versatility of the quinolinone scaffold allows for diverse structural modifications, enabling the generation of compounds with enhanced and varied biological activities. researchgate.net

Historically, quinolones have been renowned as a major class of synthetic antibiotics. mdpi.comresearchgate.net Since the discovery of nalidixic acid, extensive research has led to the development of numerous quinolone derivatives with potent antibacterial properties. mdpi.com Beyond their antimicrobial effects, quinolinone derivatives have demonstrated a remarkable range of biological actions, including anticancer, antimalarial, antiviral, anti-inflammatory, and anticonvulsant activities. mdpi.comnih.govbenthamscience.com

The mechanism of action for many quinolinone derivatives is well-studied, particularly for their antibacterial effects, which involve the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. nih.gov In the context of anticancer activity, they have been shown to inhibit enzymes such as topoisomerase II and protein kinases, leading to cell cycle arrest and apoptosis. nih.gov The ability of the quinolinone nucleus to be readily functionalized has made it a privileged scaffold in the design of new therapeutic agents to address challenges like antimicrobial resistance. mdpi.com The 2-phenyl-3-hydroxy-4(1H)-quinolinone subclass, for instance, has been investigated for its inhibitory effects on topoisomerase, gyrase, and inosine monophosphate dehydrogenase (IMPDH), as well as for its anticancer and immunosuppressive properties. nih.gov

Antimicrobial Activities

Antibacterial Effects

Derivatives of the quinolinone scaffold are well-established as potent antibacterial agents. mdpi.comresearchgate.netnih.govbenthamscience.comnih.gov The primary mechanism behind the antibacterial action of many quinolones is the inhibition of crucial bacterial enzymes involved in DNA replication, namely DNA gyrase and topoisomerase IV. nih.gov This disruption of DNA synthesis ultimately leads to bacterial cell death. nih.gov The activity against Gram-negative bacteria is often correlated with the inhibition of DNA gyrase, while activity against Gram-positive bacteria is typically associated with the inhibition of topoisomerase IV. nih.gov

Research into various substituted quinolinone derivatives has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one derivatives have shown significant antibacterial effects. frontiersin.org The nature and position of substituents on the quinolinone ring play a crucial role in determining the potency and spectrum of antibacterial activity. Studies have indicated that the introduction of specific heterocyclic or substituted benzylidene moieties can enhance antibacterial efficacy against pathogens like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.org

Furthermore, some quinazolin-4(3H)-one derivatives have been investigated for their ability to inhibit E. coli DNA gyrase, with some compounds showing potent inhibitory activity. mdpi.com The structural features of these molecules allow them to bind effectively to the active site of the enzyme, preventing its normal function. Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the DNA gyrase enzyme. mdpi.com

Compound ClassBacterial StrainsMechanism of ActionKey Findings
Quinolin-4-onesGram-positive and Gram-negative bacteriaInhibition of DNA gyrase and topoisomerase IV nih.govBroad-spectrum antibacterial activity nih.gov
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one derivativesS. aureus, B. cereus, E. coli, P. aeruginosaNot specifiedSubstitution of a heteryl group at the aldimine in 3-amino quinazolinone pharmacophore significantly increases the antibacterial activity frontiersin.org
Quinazolin-4(3H)-one hydrazone and pyrazole derivativesB. subtilis, S. aureus, S. typhimurium, E. coliInhibition of E. coli DNA gyrase mdpi.comPotent inhibitory activity against the target enzyme mdpi.com

Antifungal Effects

In addition to their antibacterial properties, quinolinone derivatives have also been explored for their antifungal activities. mdpi.com Various synthetic strategies have been employed to generate novel quinolinone compounds with efficacy against a range of fungal pathogens.

For example, a series of 3-alkylquinazolin-4-one derivatives were synthesized and evaluated for their activity against phytopathogenic fungi. mdpi.comnih.gov Compounds such as 6-bromo-3-propylquinazolin-4-one demonstrated notable inhibitory effects against fungi like Gibberella zeae and Fusarium oxysporum. mdpi.com The structure-activity relationship studies revealed that the nature of the alkyl substituent at the 3-position and other substitutions on the quinazolinone ring are important for antifungal potency. mdpi.com

Another study focused on azole antifungal agents incorporating a quinazolinone nucleus. nih.gov These compounds were found to be particularly effective against filamentous fungi. The presence of a halogen, such as chlorine at the 7-position of the quinazolinone ring, was associated with higher in vitro activity. nih.gov One such derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one, was identified as a potent antifungal agent. nih.gov The antifungal mechanism for some of these azole-containing quinazolinones is believed to be similar to other azole antifungals, which involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Compound ClassFungal StrainsKey Findings
3-Alkylquinazolin-4-one derivativesGibberella zeae, Fusarium oxysporum6-bromo-3-propylquinazolin-4-one showed good antifungal activity mdpi.comnih.gov
Azole-containing quinazolinonesFilamentous fungi, Candida species, Aspergillus speciesA halogen at the 7-position of the quinazolinone ring enhanced in vitro activity nih.gov
Quinazolin-4-(3H)-ones derivativesFusarium oxysporum f. sp.albidinis, Fusarium oxysporum f. sp. canariasis, Verticillium dahliae KlebCertain derivatives displayed good antifungal activity against tree plant fungi researchgate.net

Antiviral Activities

Anti-HIV Agents and Integrase Inhibition

The quinolinone scaffold has emerged as a valuable framework for the development of anti-HIV agents, particularly as inhibitors of the viral enzyme integrase (IN). mdpi.comnih.gov HIV integrase is essential for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibition of this enzyme effectively blocks the viral life cycle.

Several quinoline-based compounds have been identified as potent HIV-1 integrase inhibitors. nih.gov These inhibitors often work by binding to the active site of the integrase enzyme, preventing it from carrying out its strand transfer function. nih.gov Some quinolinonyl derivatives have been shown to act as dual inhibitors, targeting both the catalytic functions of integrase and the interactions between integrase and viral RNA, which are crucial for the late stages of viral replication. nih.gov

Furthermore, a class of compounds known as allosteric integrase inhibitors (ALLINIs) also features the quinoline (B57606) core. mdpi.com These molecules bind to a site on the integrase enzyme that is distinct from the active site, inducing aberrant multimerization of the enzyme and thereby inhibiting its function. mdpi.com Research in this area has led to the development of "LEDGINs" (derivatives of quinoline that inhibit the interaction between LEDGF/p75 and integrase), which have shown promising antiviral activity. mdpi.com The continuous optimization of these quinoline-based inhibitors is a key strategy in the search for new and more effective anti-HIV therapies. nih.gov

Compound ClassViral TargetMechanism of ActionKey Findings
Quinolinonyl derivativesHIV-1 Integrase (IN)Inhibition of IN catalytic functions and IN-RNA interactions nih.govDual inhibition impairs both early and late stages of viral replication nih.gov
Quinoline-based Allosteric IN Inhibitors (ALLINIs)HIV-1 Integrase (IN)Induce aberrant IN multimerization by binding to an allosteric site mdpi.comImpacts both early and late stages of viral replication mdpi.com
LEDGINs (e.g., LEDGIN-6)HIV-1 Integrase (IN) and LEDGF/p75 interactionInhibits the binding of LEDGF/p75 to IN mdpi.comShows potent antiviral activity mdpi.com
4-OxoquinolinesHIV-1Mechanism is independent of integrase strand transfer inhibition and acts after viral integration nih.govPotent anti-HIV-1 activity with high selectivity indexes nih.gov

Other Antiviral Mechanisms

Beyond their well-documented anti-HIV activity, quinolinone derivatives have shown inhibitory effects against a variety of other viruses through different mechanisms. benthamscience.com For instance, certain 4-oxo-4H-quinoline acylhydrazone derivatives have been synthesized and evaluated for their antiviral activity against plant viruses like the tobacco mosaic virus (TMV). nih.gov Some of these compounds exhibited higher antiviral activity than the commercial agent ribavirin. nih.gov The proposed mechanism for some of these derivatives involves binding to the TMV coat protein, which hinders the self-assembly and growth of the virus. nih.gov

Derivatives of quinazolin-4(3H)-one have also been investigated for their activity against DNA viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov The structural similarity of the quinazolinone core to purines suggests a potential mechanism involving the inhibition of viral DNA polymerase, similar to nucleoside analogs like acyclovir. nih.gov Specific 3-[ω-(4-oxoquinazolin-3-(4H)-yl)alkyl] derivatives of uracil have demonstrated significant anti-HCMV activity by blocking viral replication. nih.gov

Furthermore, some quinoline derivatives have been identified as potential inhibitors of influenza virus by targeting viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. mdpi.com Other studies have shown that certain quinoline compounds can act as virucidal agents, directly reducing the infectivity of extracellular influenza virions. mdpi.com The broad range of antiviral activities highlights the potential of the quinolinone scaffold in developing novel therapeutic agents against various viral infections. benthamscience.com

Antiparasitic Activities

The quinolone nucleus is a well-established pharmacophore in the development of antiparasitic drugs. nih.gov Derivatives of 3-phenylquinolin-4(1H)-one have demonstrated notable efficacy against a range of parasites, including those responsible for malaria and other protozoal diseases.

The quest for new antimalarial drugs is driven by the emergence of resistance to existing therapies. researchgate.net The 4(1H)-quinolone scaffold, historically represented by endochin, has been a focal point of this research. nih.gov While endochin itself failed in human trials, its derivatives, including 3-phenyl-4(1H)-quinolones, have shown promise. researchgate.netnih.gov

One notable derivative, a 3-phenyl-4(1H)-quinolone analog where the n-heptyl chain of endochin is replaced, exhibited an EC50 value of 15.3 nM against the TM90-C2B strain of Plasmodium falciparum in vitro, demonstrating greater potency than endochin (EC50 of 46.6 nM). nih.gov Importantly, this analog did not show cross-resistance with atovaquone. nih.gov In vivo studies further highlighted its potential, as it completely prevented the exflagellation of microgametocytes at a 10 μM dose, indicating a transmission-blocking capability comparable to primaquine. nih.gov

Another derivative, 6-chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one (P4Q-158), displayed potent in vitro activity against the liver stage of the Plasmodium berghei parasite, with an IC50 value of 3.07 nM. nih.gov This potency is only slightly less than that of atovaquone (IC50 of 1.42 nM) against the same parasite stage. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that govern the antimalarial potency of these compounds. For instance, in a series of 7-methoxy quinolones, the nature of the aryl group at the C-2 position was found to be critical. nih.gov A meta-methoxy phenyl group at this position resulted in the most potent analog, with EC50 values of 0.13 μM and 0.10 μM against the K1 and 3D7 strains of P. falciparum, respectively. nih.gov Furthermore, research on 4(1H)-quinolone esters has indicated that small, hydrophobic, electron-donating groups at the 7-position enhance antimalarial potency, whereas electron-withdrawing groups lead to a significant decrease in activity. nih.gov

Table 1: Antimalarial Activity of this compound Derivatives
CompoundParasite StrainActivity MetricValueReference
3-Phenyl-4(1H)-quinolone analogP. falciparum (TM90-C2B)EC5015.3 nM nih.gov
EndochinP. falciparum (TM90-C2B)EC5046.6 nM nih.gov
P4Q-158P. berghei (liver stage)IC503.07 nM nih.gov
AtovaquoneP. berghei (liver stage)IC501.42 nM nih.gov
7-Methoxy quinolone with meta-methoxy phenyl at C-2P. falciparum (K1)EC500.13 µM nih.gov
7-Methoxy quinolone with meta-methoxy phenyl at C-2P. falciparum (3D7)EC500.10 µM nih.gov

The antiparasitic activity of quinolone derivatives extends beyond malaria. Studies have investigated their efficacy against other protozoan parasites, such as Leishmania. A series of ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives were synthesized and evaluated for their in vitro leishmanicidal activity against Leishmania amazonensis amastigotes. scielo.br The structure-activity relationship studies from this research highlighted the importance of a methoxy (B1213986) radical at the R3', R4', and R5' positions for activity. scielo.br

In another study, acylchloroquinones and hydroquinones with lipophilic substituents were prepared and tested against intracellular L. amazonensis amastigotes. nih.gov The results indicated that the quinone or hydroquinone nucleus is essential for the leishmanicidal activity of these compounds. nih.gov While these examples are structurally related to quinolones, further direct studies on this compound derivatives are needed to fully elucidate their anti-protozoal spectrum.

Anticancer and Antitumor Activities

The quinolone scaffold is also a recognized pharmacophore in the design of anticancer agents. researchgate.net Derivatives of this compound have been the subject of numerous studies investigating their potential as cancer chemotherapeutics, with research focusing on their cytotoxic effects and underlying mechanisms of action.

A significant body of research has demonstrated the potent in vitro antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. For instance, a series of novel 8-phenyltetrahydroquinolinone derivatives functionalized with benzyl-type moieties at position 3 were synthesized and evaluated. mostwiedzy.pl Among these, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one exhibited potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines. mostwiedzy.pl

In a separate study, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives were synthesized and tested against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. mdpi.com Compound 16 from this series showed an IC50 of 13 µM against Caco-2 cells. mdpi.com Similarly, 2-phenyl-1,8-naphthyridin-4-one derivatives, which are isosteric to 2-phenyl-4-quinolones, have also shown cytotoxic activity. nih.gov

Furthermore, 3-substituted 7-phenyl-pyrrolo[3,2-f]quinolin-9-ones have demonstrated the ability to inhibit the growth of 11 human tumor cell lines at submicromolar concentrations. nih.gov These compounds were also effective against two resistant human cancer sublines, A549-T12 and A549-T24. nih.gov

Table 2: Cytotoxic Activity of this compound Derivatives
Compound/Derivative SeriesCell LineActivity MetricValueReference
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHTC-116 (Colon)Potent CytotoxicityNot specified mostwiedzy.pl
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung)Potent CytotoxicityNot specified mostwiedzy.pl
Compound 16 (N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivative)Caco-2 (Colorectal)IC5013 µM mdpi.com
3-substituted 7-phenyl-pyrrolo[3,2-f]quinolin-9-ones11 Human Tumor Cell LinesInhibitionSubmicromolar concentrations nih.gov

One of the well-established mechanisms of action for quinoline-based anticancer agents is the inhibition of DNA topoisomerases. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

While many studies focus on the broader class of quinolines, the this compound scaffold is implicated in this mechanism. For example, a novel series of pyrazolo[4,3-f]quinolines was designed and synthesized with the aim of inhibiting topoisomerases. mdpi.com Several of these compounds were effective against a panel of six cancer cell lines, with GI50 values below 8 µM. mdpi.com Notably, compound 2E from this series demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to that of etoposide at a 100 µM dose. mdpi.com The inhibition of topoisomerase I has also been identified as a potential therapeutic strategy, with synthesized quinoline derivatives showing potent inhibitory activity. nih.gov

Another critical target for anticancer drugs is tubulin, the protein subunit of microtubules. nih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization.

A series of 2-phenyl-3-hydroxy-4(1H)-quinolinone derivatives substituted with fluorine atoms were synthesized and evaluated for their anticancer activity. nih.gov The most active compound, 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one, was found to inhibit mitosis progression. nih.gov Further analysis, including in vitro tubulin polymerization assays, confirmed that its anticancer activity is associated with its ability to inhibit microtubule formation. nih.govresearchgate.net

Similarly, a series of novel dihydroquinolin-4(1H)-one derivatives were designed to target the colchicine-binding site on tubulin. nih.gov The most potent compound, 6t , exhibited remarkable antiproliferative activities against four cancer cell lines, with IC50 values ranging from 0.003 to 0.024 µM, and demonstrated tubulin polymerization inhibitory activity with an IC50 of 3.06 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis in K562 cells and arrested the cell cycle in the G2/M phase. nih.gov

Table 3: Tubulin Polymerization Inhibition by this compound Derivatives
CompoundActivityMetricValueReference
7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-oneInhibition of microtubule formation-- nih.gov
Compound 6t (dihydroquinolin-4(1H)-one derivative)Tubulin polymerization inhibitionIC503.06 µM nih.gov
Compound 6t (dihydroquinolin-4(1H)-one derivative)Antiproliferative activity (4 cancer cell lines)IC500.003-0.024 µM nih.gov

Modulation of Immune Response

The immunomodulatory potential of the broader quinolinone class of compounds has been noted, with some fluoroquinolone derivatives showing an ability to influence the immune system. This can manifest as either immunosuppressive or immunostimulatory effects, depending on the specific compound and context. For instance, some fluoroquinolones have been observed to affect cytokine production and lymphocyte proliferation. While direct and extensive research on the specific immunomodulatory activities of this compound derivatives is not widely documented in the provided search results, the known anti-inflammatory properties of related compounds suggest a potential for interaction with immune pathways. For example, fluoroquinolones can hamper cancer growth through indirect effects via modulation of the immune response mdpi.com. Further investigation is required to fully elucidate the specific effects of this compound derivatives on immune cell function and signaling.

Neuropharmacological Activities

A significant body of research has identified this compound derivatives as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine co-agonist site. This antagonistic activity is a key contributor to the neuropharmacological profile of these compounds.

Notably, 3-phenyl-4-hydroxyquinolin-2(1H)-ones have been extensively studied in this regard acs.org. The 4-hydroxy group has been shown to be a critical feature for high-affinity binding to the glycine site. However, research has also demonstrated that anionic functionality is not an absolute requirement for good affinity. Certain nonacidic derivatives, where the 4-hydroxy group is replaced with other functionalities capable of hydrogen bonding, can still exhibit significant in vitro and in vivo activity acs.orgnih.gov. For instance, the replacement of the 4-hydroxy group with an amino group in a high-affinity compound resulted in a 200-fold reduction in affinity, yet the resulting compound was still a potent antagonist nih.gov.

The in vivo efficacy of these compounds as NMDA receptor antagonists has been demonstrated in various models. For example, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone (L-701,324) is a potent and selective glycine site NMDA receptor antagonist with long-acting anticonvulsant effects in vivo abcam.com. Similarly, other 3-nitro-3,4-dihydro-2(1H)-quinolone derivatives have shown activity in anticonvulsant models in mice nih.gov.

Compound DerivativeIn Vitro Activity (IC50/Kb)In Vivo ModelIn Vivo Efficacy (ED50)
4-Amino-3-phenylquinolin-2(1H)-one40-fold lower binding affinity than 4-hydroxy compound 1DBA/2 mouse audiogenic seizure4-fold weaker than 4-hydroxy compound 1
7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone (L-701,324)Potent and selectiveNot specifiedLong-acting anticonvulsant effects
3-Nitro-3,4-dihydro-2(1H)-quinolone (L-698,544)KbNMDA = 6.7 µM, KbAMPA = 9.2 µMDBA/2 mouse anticonvulsant model13.2 mg/kg

The antagonism of the NMDA receptor's glycine site by this compound derivatives directly translates to significant anticonvulsant properties. These compounds have been evaluated in various in vivo models of seizures and have demonstrated protective effects.

Furthermore, 3-acyl-4-hydroxyquinolin-2(1H)-ones have been identified as systemically active anticonvulsants, with their mechanism of action attributed to their antagonism at the glycine site of the NMDA receptor complex acs.org. The anticonvulsant activity of the broader quinazolin-4(3H)-one class of compounds is also well-established, with some derivatives showing activity comparable to the standard drug diazepam nih.gov. The proposed mechanism for some quinazolinones involves interaction with the GABAA receptor, suggesting that some derivatives may have multiple mechanisms contributing to their anticonvulsant effects mdpi.commdpi.com.

Compound ClassIn Vivo ModelObserved Effect
4-Substituted-3-phenylquinolin-2(1H)-onesDBA/2 mouse audiogenic seizureDemonstrated anticonvulsant activity
3-Acyl-4-hydroxyquinolin-2(1H)-onesNot specifiedSystemically active anticonvulsants
Quinazolin-4-(3H)-one derivativesNot specifiedModerate to significant activity, some comparable to diazepam

Other Pharmacological Activities (e.g., Anti-inflammatory, Anti-asthmatic, Antiplatelet, Quorum Sensing Modulation)

Beyond their neuropharmacological effects, this compound and its derivatives have been investigated for a range of other pharmacological activities.

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of quinazolin-4-one derivatives. These compounds have shown varying degrees of inhibition of edema in carrageenan-induced paw edema tests in mice nih.govnih.govnih.gov. The anti-inflammatory effect of some quinazoline-4-one derivatives has been linked to the normalization of oxidative stress biomarkers and inhibition of inflammatory mediators nih.gov.

Anti-asthmatic Activity: A novel quinolinone derivative, TA-270 (4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone), has demonstrated significant inhibitory effects on both immediate and late asthmatic responses in sensitized guinea pigs. It also reduced the accumulation of pulmonary inflammatory cells, particularly eosinophils, and reversed airway hyperresponsiveness nih.gov. The development of montelukast, a quinoline derivative, as a cysteinyl-leukotriene type 1 (CysLT1) receptor antagonist highlights the potential of this chemical scaffold in treating asthma wikipedia.org.

Antiplatelet Activity: Substituted 3-phenyl-4(1H)-quinolones and their 4-alkoxy derivatives have been evaluated for their ability to inhibit platelet aggregation. One derivative, with a 5-ethyl substituent and a 4-methoxy group, showed greater potency than aspirin in inhibiting arachidonic acid-induced platelet aggregation researchgate.netijpsnonline.com. Another study confirmed that 3-phenyl-4-quinolone exhibited the greatest potency among seven positional isomers in inhibiting platelet aggregation nih.gov.

Quorum Sensing Modulation: Quinazolinone derivatives have been identified as inhibitors of quorum sensing (QS) in Pseudomonas aeruginosa. By converting the quinolone core of the native QS signal molecule PQS into a quinazolinone scaffold, researchers have developed compounds with high pyocyanin and biofilm inhibition nih.gov. These compounds are thought to exert their effect by interacting with the PqsR receptor. The inhibition of QS is a promising strategy to combat bacterial virulence without promoting resistance nih.govmdpi.com.

ActivityCompound Class/DerivativeKey Findings
Anti-inflammatoryQuinazolin-4-one derivativesInhibition of edema in animal models.
Anti-asthmaticTA-270 (a quinolinone derivative)Inhibited immediate and late asthmatic responses and reduced airway inflammation.
AntiplateletSubstituted 3-phenyl-4(1H)-quinolonesPotent inhibition of arachidonic acid-induced platelet aggregation.
Quorum Sensing ModulationQuinazolinone analoguesInhibition of pyocyanin production and biofilm formation in P. aeruginosa.

Mechanistic Investigations of Biological Action

The diverse biological activities of this compound derivatives stem from their interactions with various molecular targets and cellular pathways.

The primary mechanism underlying the neuropharmacological effects of many of these compounds is their antagonism at the glycine co-agonist site of the NMDA receptor nih.govnih.govacs.org. This interaction has been extensively characterized and provides a clear basis for their anticonvulsant properties. The structure-activity relationship studies have highlighted the importance of specific functional groups and their spatial arrangement for effective binding to the receptor nih.gov.

For other pharmacological activities, the mechanisms are more varied. For instance, the anti-inflammatory effects of related quinazolinone derivatives are suggested to involve the modulation of oxidative stress and inflammatory mediators nih.gov. The anti-asthmatic actions of the quinolinone derivative TA-270 are linked to its antioxidant properties and its ability to reduce the influx of inflammatory cells into the airways nih.gov.

The interaction of this compound derivatives with cellular processes extends beyond receptor binding. For instance, some quinolin-4-one derivatives have been found to be potent inhibitors of tubulin polymerization, a key process in cell division, which contributes to their antiproliferative effects in cancer cells mdpi.com. Other quinolinones, particularly fluoroquinolones, interfere with nucleic acid synthesis by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death mdpi.com.

In the context of quorum sensing, quinazolinone derivatives interact with the PqsR receptor, a key transcriptional regulator in P. aeruginosa, thereby disrupting the signaling cascade that controls virulence factor production and biofilm formation nih.gov.

The broad spectrum of activities observed for this compound and its analogs suggests that these compounds can engage with multiple cellular targets. Their ability to act as NMDA receptor antagonists, potential modulators of inflammatory pathways, and inhibitors of microbial communication highlights the versatility of this chemical scaffold. Further research is needed to fully elucidate the intricate molecular interactions that underpin the diverse pharmacological profile of these compounds.

Binding Affinity and Biological Target Interactions of this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to various biological targets. The structural versatility of the quinolinone scaffold allows for modifications that can fine-tune these interactions, leading to a broad spectrum of pharmacological activities. Mechanistic studies, including enzyme kinetics, radioligand binding assays, and computational modeling, have shed light on the molecular basis of these interactions, revealing key structural features that govern target recognition and biological response.

A significant body of research has focused on the interaction of this compound derivatives with enzymes. For instance, certain derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. One such derivative, N-amino-3,4-dihydroquinoline-(1H)-2-one, demonstrated competitive and reversible inhibition of rat liver MAO-B, suggesting a direct interaction with the enzyme's active site. nih.gov In contrast, other derivatives like 1-(benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-one exhibited non-competitive and irreversible inhibition, indicating that they may bind to a different, allosteric site on the enzyme. nih.gov

Another important enzymatic target for this class of compounds is influenza A endonuclease. Studies on 3-hydroxyquinolin-2(1H)-one derivatives have revealed their potential as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. nih.gov X-ray crystallography of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with the endonuclease revealed that the molecule chelates two metal ions at the active site, a critical interaction for its inhibitory activity. nih.gov Furthermore, 3-hydroxyquinolin-2(1H)-one derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Several derivatives displayed significant inhibitory activity against tyrosinase from Agaricus bisporus, with the most potent compound having an IC50 value of 2.52 μM. nih.gov

Beyond enzyme inhibition, this compound derivatives have been shown to interact with various receptors. A notable example is their antagonist activity at the strychnine-insensitive glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. acs.orgacs.org Research on 4-substituted-3-phenylquinolin-2(1H)-ones has demonstrated that modifications at the 4-position significantly influence binding affinity. For example, 4-amino-3-phenylquinolin-2(1H)-one showed a lower binding affinity compared to its 4-hydroxy counterpart. acs.org This suggests that the nature of the substituent at this position is crucial for optimal interaction with the receptor.

The following table summarizes the binding affinities of selected this compound derivatives and their biological targets:

CompoundTargetAssayBinding AffinityReference
N-amino-3,4-dihydroquinoline-(1H)-2-oneRat Liver MAO-BIC50Competitive Inhibition nih.gov
1-(benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-oneRat Liver MAO-BIC50Non-competitive Inhibition nih.gov
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-oneH1N1 Influenza A EndonucleaseX-ray CrystallographyChelates two active site metal ions nih.gov
3-hydroxyquinolin-2(1H)-one derivativeAgaricus bisporus TyrosinaseIC502.52 μM nih.gov
4-Amino-3-phenylquinolin-2(1H)-oneGlycine/NMDA ReceptorIC500.42 μM acs.org
3-Amino-2-phenyl-quinoline-4-carboxylic acid ((R)-1-phenyl-propyl)-amideHuman Tachykinin receptor 3 (hNK-3)Ki1.20 nM bindingdb.org

Furthermore, derivatives of the related quinazolin-4(3H)-one scaffold have demonstrated inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov Molecular docking studies suggest that these compounds can act as both ATP-competitive and non-competitive inhibitors, depending on the specific derivative and the target kinase. nih.gov This dual inhibitory mechanism highlights the complex nature of the interactions between these compounds and their biological targets.

Computational studies have also provided valuable insights into the binding modes of these derivatives. For instance, docking studies of a 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one derivative with a COVID-19 target suggested a stable complex with binding affinities ranging from -6.2 to -5.3 kcal/mol. researchgate.net Such in silico approaches are instrumental in predicting binding interactions and guiding the rational design of more potent and selective derivatives.

The diverse range of biological targets for this compound derivatives underscores their potential as versatile scaffolds in drug discovery. The detailed understanding of their binding affinities and mechanisms of action at the molecular level is crucial for the development of novel therapeutic agents with improved efficacy and target selectivity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While classical methods like the Gould-Jacobs, Conrad-Limpach, and Camps cyclizations have been foundational for quinolone synthesis, they often require harsh conditions and can result in low yields and poor regioselectivity. niscpr.res.in The future of 3-phenylquinolin-4(1H)-one synthesis lies in the development of more efficient, versatile, and environmentally benign protocols.

Recent advancements have already pointed towards promising new directions. These include:

Metal-Free Protocols: One-pot, metal-free methods, such as the radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfinic acids, offer a more sustainable approach. rsc.org

Catalyst-Free Approaches: The development of catalyst-free methods, including microwave-assisted and ultrasonication-mediated syntheses, presents an opportunity for greener chemistry. qeios.com

Novel Catalytic Systems: The use of N-heterocyclic carbenes (NHCs) as catalysts provides a mild and efficient alternative for the synthesis of quinolin-4-ones. mdpi.com Similarly, transition-metal catalysts like zinc and manganese complexes have been employed in oxidative cyclization reactions, demonstrating high atom economy and the use of benign solvents. organic-chemistry.org

Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Future research should focus on expanding the substrate scope of these novel methods and exploring new catalytic systems to further enhance efficiency and sustainability.

Exploration of New Chemical Transformations

The functionalization of the this compound core at various positions is crucial for creating diverse chemical libraries for drug discovery. niscpr.res.in Future research will undoubtedly focus on novel chemical transformations to introduce a wide array of substituents and modulate the compound's physicochemical and pharmacological properties.

Key areas for exploration include:

C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a highly atom-economical approach to introduce new groups onto the quinolone scaffold, bypassing the need for pre-functionalized starting materials. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, have already proven effective for introducing aryl and styryl groups at the 3-position. niscpr.res.inrsc.org Further exploration of different coupling partners and catalytic systems will expand the accessible chemical space.

Multicomponent Reactions: Designing novel multicomponent reactions that assemble the this compound scaffold in a single step from simple starting materials would significantly streamline the synthetic process.

Photoredox Catalysis: The use of visible-light-induced photoredox catalysis can enable unique chemical transformations under mild conditions, opening up new avenues for derivatization.

Advanced Structural and Spectroscopic Studies

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is paramount for rational drug design. Future research will leverage advanced analytical techniques to gain deeper insights.

X-ray Crystallography: Single-crystal X-ray diffraction studies provide precise information on the molecular geometry, conformation, and intermolecular interactions in the solid state. bohrium.comresearchgate.net Expanding the library of crystal structures for a wider range of derivatives will be crucial for understanding structure-activity relationships (SAR).

NMR Spectroscopy: Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional experiments, can elucidate the solution-state structure and dynamics of these molecules. nih.govacs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. ikm.org.my Tandem mass spectrometry can provide valuable information about fragmentation patterns, aiding in structural elucidation.

Photophysical Properties: Investigating the photophysical properties, such as absorption and fluorescence, of these compounds is an underexplored area. Some amine derivatives of 4-quinolones have already shown promising fluorescence properties, suggesting potential applications in bioimaging and as fluorescent probes. researchgate.net

Integration of Multiscale Computational Approaches

Computational chemistry plays an increasingly vital role in modern drug discovery. For this compound, integrating multiscale computational approaches will accelerate the design and optimization of new drug candidates.

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. bohrium.comscience.gov They can be used to predict optimized geometries, vibrational frequencies, and NMR chemical shifts, complementing experimental data.

Molecular Docking: Docking simulations can predict the binding modes of this compound derivatives within the active sites of biological targets, providing insights into the molecular basis of their activity. vulcanchem.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between ligands and their target proteins, helping to assess the stability of binding poses and the influence of solvent. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key structural features that correlate with biological activity, guiding the design of more potent and selective compounds. preprints.org

In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

Discovery of Novel Biological Targets and Mechanisms of Action

While quinolones are well-known for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, the this compound scaffold has demonstrated a much broader range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net A key area for future research is the identification of novel biological targets and the elucidation of their mechanisms of action.

Target Identification: Phenotypic screening of this compound libraries against a wide range of disease models can uncover new therapeutic applications. Subsequent target identification studies, using techniques like activity-based protein profiling (ABPP), can then pinpoint the specific molecular targets responsible for the observed biological effects. sci-hub.se

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are required to understand how the compound modulates its function. This may involve enzymatic assays, cell-based assays, and biophysical techniques to characterize the binding interaction. For instance, some quinoline (B57606) derivatives are known to inhibit DNA synthesis and disrupt the tumor cell's DNA matrix.

Polypharmacology: It is plausible that some this compound derivatives act on multiple targets, a concept known as polypharmacology. Future research should explore this possibility, as multi-target drugs can offer enhanced efficacy and a reduced likelihood of drug resistance.

Design and Synthesis of Advanced Derivatives for Specific Therapeutic Applications

Building on the knowledge gained from the aforementioned research areas, the ultimate goal is to design and synthesize advanced this compound derivatives with optimized properties for specific therapeutic applications.

Anticancer Agents: The 4-phenylquinolin-2(1H)-one scaffold, a close structural analog, has shown promise as an antimitotic agent that interacts with the colchicine (B1669291) site of tubulin. nih.gov Future work could focus on designing this compound derivatives that target tubulin polymerization or other key pathways in cancer, such as cell cycle regulation and apoptosis. nih.gov

Antiviral Agents: Quinolone derivatives have demonstrated activity against a range of viruses, including HIV. researchgate.net The design of novel derivatives targeting specific viral enzymes, such as integrase or reverse transcriptase, is a promising avenue for antiviral drug development.

Neuroprotective Agents: Some quinoline derivatives have been investigated as antagonists of the NMDA receptor, suggesting potential applications in neurodegenerative diseases. acs.org The rational design of derivatives with improved blood-brain barrier penetration and selectivity for specific receptor subtypes is a key challenge. preprints.org

Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimalarial drugs. nih.gov The synthesis and evaluation of new this compound derivatives against resistant strains of Plasmodium falciparum is a critical area of research.

By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Phenylquinolin-4(1H)-one derivatives, and how are the products characterized?

  • Methodology : The Mannich reaction is frequently employed to synthesize derivatives, such as 2-amino-3-(piperidin-1-ylmethyl)quinolin-4(1H)-one, using paraformaldehyde and secondary amines (e.g., piperidine or morpholine) under reflux conditions. Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity and purity . Other routes include Friedel-Crafts acylation for introducing substituents to the quinoline core .

Q. Which spectroscopic techniques are routinely employed to confirm the structure and purity of this compound analogs?

  • Methodology : High-resolution mass spectrometry (HRMS) is critical for determining molecular weights with precision. Nuclear magnetic resonance (1H^1H- and 13C^{13}C-NMR) spectroscopy identifies substituent positions and hydrogen environments. For example, 1H^1H-NMR peaks at δ 6.8–8.2 ppm confirm aromatic protons in the quinoline scaffold .

Q. What safety protocols are essential when handling reactive intermediates during the synthesis of this compound derivatives?

  • Methodology : Use fume hoods for volatile reagents (e.g., SOCl2_2 or LiAlH4_4), wear PPE (gloves, lab coats), and ensure proper waste disposal. Protocols for hygroscopic intermediates include inert atmosphere handling (e.g., NaBH4_4-mediated reductions) to prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of complex this compound derivatives, such as those with tetrahydroquinoline scaffolds?

  • Methodology : Sodium triacetoxyborohydride (STAB) in acetic acid effectively reduces imine intermediates to tetrahydroquinolines at room temperature. Column chromatography (e.g., silica gel, ethyl acetate/hexane) purifies products, achieving yields >70% for compounds like 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the biological activity of this compound derivatives?

  • Methodology : Structure-activity relationship (SAR) studies guide rational modifications. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances antimicrobial activity, as shown in derivatives tested against Staphylococcus aureus (MIC = 2–8 µg/mL). Discrepancies arise from solvation effects or unaccounted steric hindrance in docking models, requiring iterative synthesis and bioassay validation .

Q. How do crystallographic software tools like SHELXL and ORTEP-III aid in determining the three-dimensional structure of this compound derivatives?

  • Methodology : SHELXL refines X-ray diffraction data to resolve bond lengths and angles, critical for confirming regiochemistry (e.g., phenyl group orientation at C3). ORTEP-III generates graphical representations of thermal ellipsoids, highlighting conformational flexibility in the quinoline ring .

Q. What mechanistic insights explain the retro-Mannich reactivity observed in this compound derivatives under acidic conditions?

  • Methodology : Acidic hydrolysis (e.g., HCl/THF) cleaves the Mannich adduct via protonation of the amine, regenerating the parent quinolinone. Kinetic studies (monitored by 1H^1H-NMR) reveal rate dependence on acid concentration and temperature, supporting a stepwise mechanism .

Q. Data Analysis and Interpretation

Q. How can researchers address discrepancies in yield and purity when scaling up synthetic protocols for this compound derivatives?

  • Methodology : Optimize stoichiometry (e.g., excess paraformaldehyde in Mannich reactions) and employ recrystallization (e.g., ethanol/water mixtures) to remove byproducts. For scale-up, continuous flow reactors improve heat transfer and reduce side reactions compared to batch methods .

Q. What analytical approaches validate the stability of this compound derivatives under physiological conditions for drug discovery?

  • Methodology : Simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) stability assays, analyzed via HPLC-UV, assess degradation kinetics. Derivatives with electron-donating substituents (e.g., methoxy groups) exhibit enhanced stability in acidic environments .

Q. Tables

Q. Table 1. Key Synthetic Methods and Yields

DerivativeMethodReagents/ConditionsYield (%)Characterization TechniquesReference
2-Amino-3-(piperidinylmethyl)-quinolinoneMannich reactionParaformaldehyde, piperidine, reflux701H^1H-NMR, HRMS
1-(1-Methylpiperidin-4-yl)-tetrahydroquinolineReductive aminationSTAB, AcOH, RT751H^1H-NMR, LC-MS

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTarget ActivityIC50_{50}/MICKey Structural FeaturesReference
MHY2251 (SIRT1 inhibitor)Anticancer2.1 µMBenzo[d][1,3]dioxol-5-yl group
8-Fluoro-3-methylquinolinoneAntimicrobial4 µg/mL (S. aureus)Trifluoromethyl substitution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.